p-Toluenesulfonic anhydride

Descripción

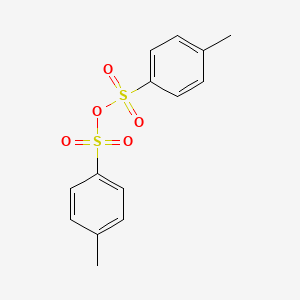

Structure

3D Structure

Propiedades

IUPAC Name |

(4-methylphenyl)sulfonyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5S2/c1-11-3-7-13(8-4-11)20(15,16)19-21(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVFSPNIEOYOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194160 | |

| Record name | Toluene-p-sulphonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4124-41-8 | |

| Record name | p-Toluenesulfonic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4124-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toluene-p-sulphonic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004124418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toluene-p-sulphonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-p-sulphonic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

p-Toluenesulfonic anhydride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of p-Toluenesulfonic anhydride (B1165640) (Ts2O).

Chemical and Physical Properties

p-Toluenesulfonic anhydride, also known as tosic anhydride, is a white to off-white or cream-colored powder.[1][2] It is a highly reactive compound commonly used in organic synthesis.[1] It is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere, away from direct sunlight.[1][3][4] This compound is soluble in organic solvents like acetone, ethyl acetate, dichloromethane, and ether but is insoluble in water.[1][5]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₅S₂ | [5][6][7] |

| Molecular Weight | 326.39 g/mol | [7][8] |

| Melting Point | 121-127 °C | [2] |

| Appearance | Off-white to cream powder | [1][2] |

| Solubility | Soluble in acetone, ethyl acetate, dichloromethane, ether; Insoluble in water | [1][5] |

| CAS Number | 4124-41-8 | [1][8] |

| EC Number | 223-926-9 | [6][9] |

Chemical Structure

This compound consists of two p-toluenesulfonyl groups linked by an oxygen atom. The structure features two aromatic rings, each substituted with a methyl group and a sulfonyl group.

Caption: Chemical structure of this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported.

Method 1: Using Phosphorus Pentoxide [10][11]

This method involves the dehydration of p-toluenesulfonic acid monohydrate using phosphorus pentoxide.

-

A mixture of 213 g (1.5 moles) of phosphorus pentoxide and 14 g of kieselguhr is prepared by shaking in a dry, stoppered 1-L Erlenmeyer flask.[10]

-

About half of this mixture is added to a mixture of 7 g of asbestos (B1170538) and 190 g (1.0 mole) of p-toluenesulfonic acid monohydrate in a 1-L round-bottomed flask protected from atmospheric moisture.[10]

-

The remaining phosphorus pentoxide-kieselguhr mixture is added, and the flask is shaken to ensure thorough mixing.[10]

-

The mixture is heated in an oil bath at 100-110°C for 2 hours.[10]

-

After cooling, 400 ml of ethylene (B1197577) chloride is added, and the mixture is refluxed for several minutes.[10]

-

The extract is decanted, and the extraction process is repeated with three 100-ml portions of ethylene chloride.[10]

-

The combined extracts are distilled under reduced pressure to remove the solvent, yielding the crude product.[10]

Method 2: Using Thionyl Chloride [12][13]

This method involves the reaction of p-toluenesulfonic acid with thionyl chloride.

-

p-Toluenesulfonic acid and a phosphorous compound (e.g., Vanadium Pentoxide) are added to a reaction kettle with a solvent like ethylene dichloride.[13]

-

Thionyl chloride is added dropwise while stirring, maintaining the reaction temperature at 68-76°C.[13]

-

After the addition is complete, the mixture is heated to continue the condensation reaction for 5-10 hours.[13]

-

Water and hydrochloric acid are then added to the reaction kettle, and the mixture is cooled to 0°C.[13]

-

The reaction solution is transferred to water, and the crude this compound is collected by vacuum filtration and centrifugation.[13]

The crude this compound can be purified by recrystallization.

-

The crude product is dissolved in a minimum amount of boiling anhydrous benzene.[10]

-

After cooling to about 50°C, anhydrous ether is added.[10]

-

The mixture is stored at -5°C overnight to allow for crystallization.[10]

-

The solvent is removed under nitrogen pressure to yield the purified product.[10] The melting point of the pure anhydride can be sensitive to small amounts of impurities.[10]

Reactivity and Applications

This compound is a versatile and powerful reagent in organic synthesis, primarily used for the introduction of the tosyl group (tosylation).[2][14]

-

Tosylating Agent: It is an excellent reagent for the tosylation of alcohols and amines to form p-toluenesulfonates (tosylates) and sulfonamides, respectively.[2][5] Tosylates are excellent leaving groups in nucleophilic substitution and elimination reactions. The anhydride is considered a "softer" electrophile than p-toluenesulfonyl chloride.[14]

-

Dehydrating Agent: It can be used as a dehydrating agent in various chemical reactions.[1]

-

Catalyst: It serves as a strong acid catalyst in reactions such as esterification and acylation.[1]

-

Other Reactions: It is also employed in palladium-catalyzed allylic alkenylation of allylic alcohols.[2][14]

The general reaction for the tosylation of an alcohol (R-OH) is as follows:

(CH₃C₆H₄SO₂)₂O + R-OH → CH₃C₆H₄SO₂OR + CH₃C₆H₄SO₃H

Safety and Handling

This compound is a corrosive material that can cause severe skin burns and eye damage.[1][4][9] It is crucial to handle this chemical with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (goggles).[1][4] A NIOSH/MSHA approved respirator should be used when concentrations are above the exposure limit.[4]

-

Handling: Avoid formation of dust and aerosols.[3] Use in a well-ventilated area.[3][9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][15] It is moisture-sensitive and should be stored under an inert gas.[3][4]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[3][4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[3][4]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]

-

Logical Workflow for Synthesis and Application

The following diagram illustrates a typical workflow involving the synthesis of this compound and its subsequent use in a tosylation reaction.

Caption: Workflow for the synthesis and application of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 4124-41-8 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.ie [fishersci.ie]

- 5. CAS 4124-41-8: this compound | CymitQuimica [cymitquimica.com]

- 6. Toluene-p-sulphonic anhydride | C14H14O5S2 | CID 77773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. chemscene.com [chemscene.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. CN103508926A - Synthesis method of this compound - Google Patents [patents.google.com]

- 14. This compound - Enamine [enamine.net]

- 15. fishersci.com [fishersci.com]

p-Toluenesulfonic anhydride synthesis from p-toluenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of p-toluenesulfonic anhydride (B1165640) from p-toluenesulfonic acid. This document details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the chemical processes.

Introduction

p-Toluenesulfonic anhydride is a versatile and powerful reagent in organic synthesis, primarily utilized for the introduction of the tosyl group (p-toluenesulfonyl group). This functional group serves as an excellent leaving group in nucleophilic substitution reactions and as a protecting group for alcohols, amines, and other functional groups. The anhydride is often preferred over p-toluenesulfonyl chloride due to milder reaction conditions and the absence of hydrogen chloride as a byproduct. This guide explores the common methods for its preparation from p-toluenesulfonic acid, focusing on the dehydration reaction facilitated by various reagents.

Synthetic Methodologies

The synthesis of this compound from p-toluenesulfonic acid is fundamentally a dehydration reaction. Several reagents can be employed to achieve this transformation, with the most common being phosphorus pentoxide and thionyl chloride. Other reported methods utilize reagents such as a mixture of phosphorus pentachloride and phosphorus oxychloride, or di-p-tolylcarbodiimide.

Dehydration using Phosphorus Pentoxide

Phosphorus pentoxide (P₄O₁₀) is a highly effective dehydrating agent for this conversion. The reaction involves heating p-toluenesulfonic acid with phosphorus pentoxide to yield the corresponding anhydride.

Dehydration using Thionyl Chloride

Thionyl chloride (SOCl₂) is another common reagent for the synthesis of this compound. The reaction typically proceeds by treating p-toluenesulfonic acid with thionyl chloride, often in the presence of a catalyst or with heating.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound using different dehydrating agents.

| Dehydrating Agent | Starting Material | Molar Ratio (Reagent:Acid) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| Phosphorus Pentoxide | p-Toluenesulfonic acid monohydrate | 1.5:1 | 125 | 9 | 47-70 | 110-127 |

| Thionyl Chloride | p-Toluenesulfonic acid | Not specified | 68-76 | Not specified | Not specified | Not specified |

Experimental Protocols

Synthesis using Phosphorus Pentoxide

This protocol provides a detailed procedure for the synthesis of this compound using phosphorus pentoxide as the dehydrating agent.

Materials:

-

p-Toluenesulfonic acid monohydrate (190 g, 1.0 mole)

-

Phosphorus pentoxide (213 g, 1.5 moles)

-

Kieselguhr (14 g)

-

Asbestos (B1170538) (7 g)

-

Ethylene (B1197577) chloride (400 ml, plus 3 x 100 ml for extraction)

-

Anhydrous benzene (B151609) (approx. 200 ml)

-

Anhydrous ether (300 ml)

Procedure:

-

A mixture of 213 g (1.5 moles) of phosphorus pentoxide and 14 g of kieselguhr is prepared by shaking in a dry, stoppered 1-liter Erlenmeyer flask.

-

About half of this mixture is added to a mixture of 7 g of asbestos and 190 g (1.0 mole) of p-toluenesulfonic acid monohydrate in a 1-liter round-bottomed flask protected from atmospheric moisture with a calcium chloride drying tube.

-

The mixture, which will become quite hot, is allowed to stand for 1 hour with occasional swirling.

-

The flask is then heated in an oil bath at approximately 125°C for 9 hours. The remainder of the phosphorus pentoxide mixture is added in four portions during the first 3 hours of heating. The mass should be mixed with a metal spatula from time to time.

-

After 9 hours, the drying tube is replaced by a condenser, and 400 ml of ethylene chloride is added.

-

The mixture is heated under reflux for several minutes. The flask is then stoppered and shaken well.

-

A thin pad of glass wool is inserted into the lower part of the flask neck, and the hot ethylene chloride extract is decanted.

-

The extraction and decantation process is repeated with three 100-ml portions of ethylene chloride.

-

The combined extracts are transferred to a 1-liter round-bottomed flask, and the solvent is removed by distillation under reduced pressure.

-

The resulting molten solid is swirled briefly at 3 mm pressure until bubbling ceases, indicating complete removal of the solvent.

-

The crude product (138–143 g) is a dark oily solid with a melting point range of 80–124°C (sealed tube).

-

For purification, the crude material is dissolved in the minimum amount of boiling anhydrous benzene (approximately 200 ml).

-

After cooling to about 50°C, 300 ml of anhydrous ether is added.

-

Once crystallization is well advanced, the mixture is stored at -5°C overnight.

-

The solvent is removed under nitrogen pressure through a sintered-glass filter stick.

-

Residual solvent is removed at 3 mm pressure. The final yield is 77–114 g (47–70%) of light brown or gray prisms with a melting point of 110–127°C (sealed tube).

Synthesis using Thionyl Chloride

This protocol outlines a general procedure for the synthesis of this compound using thionyl chloride.

Materials:

-

p-Toluenesulfonic acid

-

A phosphorous compound (e.g., Vanadium Pentoxide)

-

Thionyl chloride

-

Ethyl acetate (B1210297) (for purification)

Procedure:

-

p-Toluenesulfonic acid and a phosphorous compound are added to a reaction kettle.

-

Thionyl chloride is added dropwise while stirring, maintaining the reaction temperature at 68-76°C.

-

After the addition is complete, the mixture is heated to continue the condensation.

-

Water and hydrochloric acid are added to the reaction kettle, and the mixture is cooled to 0°C.

-

The reaction solution is then transferred to water, and the crude product is isolated by vacuum filtration and centrifugation.

-

The crude this compound is purified by recrystallization from ethyl acetate, involving heating to reflux and then freezing to induce crystallization.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the dehydration of p-toluenesulfonic acid to form this compound, a key signaling pathway in this chemical transformation.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

An In-depth Technical Guide on the Mechanism of Action of p-Toluenesulfonic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluenesulfonic anhydride (B1165640) (Ts₂O) is a versatile and highly reactive reagent in organic synthesis, primarily utilized for the activation of alcohols and amines, and as a powerful dehydrating agent. Its efficacy stems from the exceptional leaving group ability of the tosylate anion and the electrophilic nature of the sulfur atoms. This technical guide provides a comprehensive overview of the core mechanisms of action of p-toluenesulfonic anhydride, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Sulfonylation of Nucleophiles

The primary mechanism of action of this compound involves the sulfonylation of nucleophiles, most notably alcohols and amines. This reaction proceeds via a nucleophilic attack of the heteroatom (oxygen or nitrogen) on one of the electrophilic sulfur atoms of the anhydride. This process results in the formation of a tosylate ester or a sulfonamide, respectively, and a molecule of p-toluenesulfonic acid as a byproduct. The tosylate group is an excellent leaving group, rendering the newly formed tosylates susceptible to subsequent nucleophilic substitution or elimination reactions.

Compared to the more commonly used p-toluenesulfonyl chloride (TsCl), this compound is often described as a "softer" electrophile.[1] This characteristic can lead to higher selectivity in certain reactions. Furthermore, reactions with the anhydride avoid the formation of corrosive hydrogen chloride gas, which is a byproduct of reactions with TsCl.

dot

Caption: General mechanism of nucleophilic attack on this compound.

Key Applications and Experimental Protocols

Tosylation of Alcohols

The conversion of alcohols to tosylates is a fundamental transformation in organic synthesis, activating the hydroxyl group for a wide range of subsequent reactions.

General Experimental Protocol for Tosylation of a Primary Alcohol (Benzyl Alcohol):

A procedure adapted from the use of p-toluenesulfonyl chloride can be employed.[2] To a solution of benzyl (B1604629) alcohol (1.0 mmol) in pyridine (B92270) (5 mL) at 0 °C, this compound (1.1 mmol) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into ice-water (20 mL) and extracted with dichloromethane (B109758) (3 x 15 mL). The combined organic layers are washed with 1 M HCl (2 x 10 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude benzyl tosylate, which can be further purified by recrystallization or column chromatography.

Quantitative Data for Tosylation of Various Alcohols:

| Alcohol | Reagent | Conditions | Time (h) | Yield (%) | Reference |

| 1-Octadecanol | p-TsOH, Silica chloride | CH₂Cl₂, reflux | 7 | 7 | [3] |

| Cyclohexanol | p-TsOH, Silica chloride | CH₂Cl₂, reflux | 2 | 95 | [3] |

| Cholesterol | p-TsOH, Silica chloride | CH₂Cl₂, reflux | 3 | 84 | [3] |

| trans-4-Methylcyclohexanol | p-Ts₂O, NaH | THF, 60°C then 40°C | 9 | 24 | [4] |

| l-Menthol | p-Ts₂O, NaH | THF, 60°C then rt | 9 | 42 | [4] |

| l-Borneol | p-Ts₂O, NaH | THF, 60°C then rt | 8 | 57 | [4] |

dot

Caption: Experimental workflow for the tosylation of an alcohol.

Synthesis of Sulfonamides from Amines

This compound reacts readily with primary and secondary amines to form the corresponding sulfonamides, which are important structural motifs in many pharmaceutical compounds.

General Experimental Protocol for the Synthesis of N-Benzyl-p-toluenesulfonamide:

To a solution of benzylamine (B48309) (4.67 mmol) in pyridine (25 ml), this compound (2.58 mmol, 0.55 eq.) is added cautiously. The solution is stirred at room temperature for 1 hour. The reaction mixture is then poured into water (80-100 ml). The resulting precipitate is filtered, washed with water, and recrystallized from ethanol (B145695) to give the N-benzyl-p-toluenesulfonamide. A similar procedure using p-toluenesulfonyl chloride provides the product in 90% yield.[2]

Quantitative Data for Sulfonamide Synthesis:

| Amine | Reagent | Conditions | Time (h) | Yield (%) | Reference |

| Isopropylamine | Anhydrous p-TsOH, 2-bromophenylboronic acid, 5A molecular sieves | Dichloromethane, 40°C | 24 | 39.9 | [5] |

| Cyclohexylamine | Anhydrous p-TsOH, 2-bromophenylboronic acid, 5A molecular sieves | Dichloromethane, 25°C | 24 | 40.7 | [5] |

| Tetradecylamine | Anhydrous p-TsOH, 2-bromophenylboronic acid, 5A molecular sieves | Dichloromethane, 25°C | 24 | 41.1 | [5] |

dot

Caption: Mechanism of sulfonamide formation.

Dehydration Reactions

This compound is a potent dehydrating agent, capable of promoting the conversion of amides and aldoximes to nitriles.

Mechanism of Amide Dehydration:

The dehydration of a primary amide to a nitrile using this compound proceeds through the initial activation of the amide oxygen by one of the tosyl groups. This is followed by a series of proton transfers and elimination steps, ultimately leading to the formation of the nitrile and two equivalents of p-toluenesulfonic acid.

General Experimental Protocol for Dehydration of Benzamide (Conceptual):

Benzamide (1 mmol) and this compound (1.1 mmol) are dissolved in an anhydrous aprotic solvent such as toluene (B28343) or acetonitrile. The mixture is heated to reflux and the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to remove the p-toluenesulfonic acid byproduct. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude benzonitrile. Further purification can be achieved by distillation or column chromatography.

dot

Caption: Proposed pathway for amide dehydration by this compound.

Conclusion

This compound is a powerful and versatile reagent with a well-defined mechanism of action centered around the sulfonylation of nucleophiles. Its application in the tosylation of alcohols, the synthesis of sulfonamides, and as a dehydrating agent makes it an invaluable tool for organic chemists, particularly in the fields of pharmaceutical research and drug development. The provided experimental protocols and quantitative data serve as a practical guide for the effective utilization of this reagent in the laboratory. Further research into its applications, particularly in the development of catalytic and environmentally benign processes, will continue to expand its utility in modern organic synthesis.

References

p-Toluenesulfonic Anhydride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

p-Toluenesulfonic anhydride (B1165640), also known as tosic anhydride or Ts2O, is a versatile and highly reactive organic compound widely utilized in synthetic chemistry. Its efficacy as a sulfonating agent and a catalyst makes it an invaluable tool for researchers, scientists, and professionals in the field of drug development. This guide provides an in-depth overview of its chemical properties, key applications, and detailed experimental protocols.

Core Properties and Specifications

p-Toluenesulfonic anhydride is a white to off-white crystalline solid. Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 4124-41-8 | |

| Molecular Formula | C14H14O5S2 | |

| Molecular Weight | 326.39 g/mol | |

| Melting Point | 121-127 °C | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents like acetone (B3395972) and ethyl acetate; insoluble in water. |

Applications in Research and Drug Development

The reactivity of this compound makes it a crucial reagent in a variety of organic transformations, particularly in the synthesis of complex molecules for pharmaceutical applications.

Sulfonating Agent

The primary application of this compound is as a powerful sulfonating agent. It is instrumental in the synthesis of sulfonate esters (tosylates) and sulfonamides.[1] The introduction of the tosyl group can enhance the reactivity and solubility of organic compounds, which is a critical aspect in the development of drug candidates.

Catalyst in Organic Synthesis

This compound also serves as a potent catalyst in several types of reactions:

-

Esterification and Acylation: It facilitates the formation of esters and amides, which are common functional groups in many pharmaceutical compounds.[2]

-

Polymerization: It can act as a catalyst or initiator in polymerization reactions for creating specialty polymers with tailored properties.[1][2]

Formation of Protecting Groups

In multi-step organic synthesis, protecting reactive functional groups is often necessary. This compound is used to introduce the tosyl group as a protecting group for alcohols, which can be later removed under specific conditions.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of p-toluenesulfonic acid using a dehydrating agent such as phosphorus pentoxide.[3][4]

Materials:

-

p-Toluenesulfonic acid monohydrate

-

Phosphorus pentoxide

-

Kieselguhr

-

Ethylene (B1197577) chloride

-

Anhydrous benzene (B151609)

-

Anhydrous ether

Procedure:

-

Prepare a mixture of 213 g (1.5 moles) of phosphorus pentoxide and 14 g of kieselguhr by shaking in a dry, stoppered 1-L Erlenmeyer flask.

-

In a 1-L round-bottomed flask, add 7 g of asbestos and 190 g (1.0 mole) of p-toluenesulfonic acid monohydrate.

-

Add approximately half of the phosphorus pentoxide mixture to the flask. The mixture will become hot. Allow it to stand for 1 hour with occasional swirling.

-

Heat the mixture in an oil bath at approximately 125°C for 9 hours. Add the remaining phosphorus pentoxide mixture in four portions during the first 3 hours of heating.

-

After 9 hours, add 400 mL of ethylene chloride and heat the mixture under reflux for several minutes.

-

Decant the extract and repeat the extraction with three 100-mL portions of ethylene chloride.

-

Combine the extracts and remove the solvent by distillation under reduced pressure.

-

Purify the resulting solid by dissolving it in a minimum amount of boiling anhydrous benzene (approximately 200 mL), cooling to about 50°C, and then adding 300 mL of anhydrous ether.

-

Allow the product to crystallize, then store at -5°C overnight.

-

Collect the crystalline product by filtration and dry under vacuum.

Tosylation of Alcohols

The conversion of an alcohol to a tosylate is a fundamental transformation in organic synthesis, often used to activate the hydroxyl group for nucleophilic substitution.

Materials:

-

Alcohol (1 mmol)

-

This compound (1.2 mmol)

-

Pyridine (B92270) or Triethylamine (B128534) (1.5 eq.)

-

Dry Dichloromethane (DCM) (10 Vol)

Procedure:

-

Dissolve the alcohol (1 eq.) in dry DCM (10 Vol) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Add pyridine or triethylamine (1.5 eq.) to the solution.

-

Slowly add this compound (1.2 eq.) to the reaction mixture.

-

Stir the reaction at 0°C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with water (2 x 10 Vol) and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired tosylate.

Catalyst-Free Tosylation of Lipophilic Alcohols in Water

A more environmentally friendly method for the tosylation of lipophilic alcohols has been developed that uses water as the solvent and can be accelerated by microwave irradiation.[5]

Materials:

-

Lipophilic alcohol

-

This compound

-

Water

Procedure:

-

In a suitable vessel, suspend the lipophilic alcohol and this compound in water.

-

The reaction can be stirred at room temperature or heated. For faster reaction times, microwave irradiation can be utilized.

-

The reaction proceeds to give p-toluenesulfonic acid as the only byproduct.

-

Upon completion, the product can be isolated by extraction with an organic solvent.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for the tosylation of an alcohol.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a reliable method for the introduction of the tosyl group and for catalysis of important reactions. Its applications in the synthesis of pharmaceuticals underscore its importance in drug discovery and development. The protocols and information provided in this guide are intended to assist researchers in the effective and safe utilization of this versatile compound.

References

Solubility Profile of p-Toluenesulfonic Anhydride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of p-toluenesulfonic anhydride (B1165640) in various organic solvents. While precise quantitative data is not extensively available in published literature, this document compiles qualitative solubility information and outlines a detailed experimental protocol for its determination.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. p-Toluenesulfonic anhydride, a moderately polar molecule due to the presence of sulfonyl groups, is generally soluble in polar aprotic and some polar protic organic solvents, and insoluble in nonpolar solvents and water. Factors such as temperature and the presence of impurities can also influence solubility.

Qualitative Solubility Data

While specific quantitative solubility values (e.g., g/100 mL) for this compound are not readily found in scientific literature, its general solubility has been noted in various chemical resources. The following table summarizes the qualitative solubility of this compound in several common organic solvents.

| Solvent | Chemical Formula | Polarity | Solubility |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[1] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble[1] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble |

| Benzene | C₆H₆ | Nonpolar | Soluble (especially when hot) |

| Ethylene Chloride | C₂H₄Cl₂ | Polar Aprotic | Soluble |

| Water | H₂O | Polar Protic | Insoluble[1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature. This method is a standard approach for determining the solubility of a solid in a liquid.

Objective: To determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Constant temperature water bath or incubator

-

Calibrated thermometer

-

Stirring plate and magnetic stir bars

-

Glass vials with screw caps

-

Syringe filters (chemically resistant to the solvent)

-

Pre-weighed glass vials for collecting the filtrate

-

Analytical balance (accurate to ±0.0001 g)

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Place a magnetic stir bar in the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature water bath or incubator set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, stop the stirring and allow the excess solid to settle at the bottom of the vial for at least 2 hours, while maintaining the constant temperature.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to prevent premature crystallization.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed glass vial. Record the exact weight of the empty vial.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered solution to determine the total mass of the solution.

-

Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A temperature slightly above the boiling point of the solvent under vacuum is generally appropriate.

-

Once all the solvent has evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the mass of the vial with the residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the solution.

-

Express the solubility in grams of solute per 100 grams of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL) by using the density of the solvent at the experimental temperature.

Solubility ( g/100 g) = (Mass of residue / Mass of solvent) x 100

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

p-Toluenesulfonic anhydride safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data Sheet of p-Toluenesulfonic Anhydride (B1165640)

This guide provides a comprehensive overview of the safety, handling, and hazardous properties of p-Toluenesulfonic anhydride (CAS No. 4124-41-8), compiled for researchers, scientists, and drug development professionals. The information is derived from multiple Safety Data Sheets (SDS) to ensure a thorough and accurate representation of the compound's characteristics.

Chemical Identification and Physical Properties

This compound is a white crystalline solid commonly used as a reagent in organic synthesis.[1] It is known for its role as a sulfonating agent and is highly sensitive to moisture.[2]

| Identifier | Value | Source |

| CAS Number | 4124-41-8 | [2][3][4] |

| EC Number | 223-926-9 | [3][5] |

| Molecular Formula | C₁₄H₁₄O₅S₂ | [3][4][6] |

| Molecular Weight | 326.38 - 326.39 g/mol | [3][4][6] |

| Synonyms | 4-methylbenzenesulfonic anhydride, Tosic anhydride, PTSA | [1][3] |

| Physical Property | Value | Source |

| Appearance | White crystalline solid | [1][3] |

| Odor | Pungent | [1] |

| Melting Point | 121 - 127 °C / 250 - 261 °F | [2][3] |

| Boiling Point | 478.0 ± 48.0 °C (Predicted) | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone (B3395972) and ethyl acetate. | [1] |

| Stability | Moisture sensitive. Stable under recommended storage conditions. | [2][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical, primarily due to its corrosive nature. It can cause severe skin burns and serious eye damage.[2][4][7]

| Classification | Category | Hazard Statement |

| Skin Corrosion / Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

| Corrosive to Metals | 1 | H290: May be corrosive to metals |

GHS Pictograms:

Signal Word: Danger [2][4][10]

NFPA 704 Ratings:

-

Health: 3 (Short exposure could cause serious temporary or moderate residual injury)[3]

-

Flammability: 1 (Materials that require considerable preheating before ignition can occur)[3]

-

Reactivity: 0 (Normally stable, even under fire exposure conditions, and is not reactive with water)[3]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure laboratory safety.

General Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

-

Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[2]

-

Personal Protective Equipment (PPE): Wear a complete suit protecting against chemicals, including chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side-shields, and a face shield.[3][4] For weighing or operations that may generate dust, use a full-face particle respirator (type N100 US or P3 EU).[3]

-

Dispensing: Avoid formation of dust and aerosols.[4] Since the compound is moisture-sensitive, handle under an inert atmosphere (e.g., nitrogen or argon) if required for the experiment.[3][4] Use spark-proof tools and explosion-proof equipment.

-

Reaction Setup: Add the reagent slowly to the reaction mixture. Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[2]

-

Post-Handling: Wash hands thoroughly after handling.[4] Clean all equipment and the work area to remove any residual chemical. Dispose of contaminated PPE according to institutional guidelines.

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep the container tightly closed and store under an inert gas to protect from moisture.[3][4]

-

Keep away from incompatible materials.[2] Recommended storage temperature is between 2-8°C.[4]

Emergency Procedures and First Aid

Immediate and appropriate response is critical in the event of an accidental exposure or release.

First-Aid Measures Workflow

Caption: Workflow for first-aid response to this compound exposure.[2][3][4]

Accidental Release Measures

In case of a spill, follow a structured response to contain and clean the affected area safely.

References

- 1. guidechem.com [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. angenechemical.com [angenechemical.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. scbt.com [scbt.com]

- 7. fishersci.ie [fishersci.ie]

- 8. Toluene-p-sulphonic anhydride | C14H14O5S2 | CID 77773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 4124-41-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. p-トルエンスルホン酸無水物 97% | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Reactivity of p-Toluenesulfonic Anhydride: A Technical Guide to Safe Handling and Storage

For Immediate Release

This technical guide provides a comprehensive overview of the essential precautions for the safe handling and storage of p-toluenesulfonic anhydride (B1165640). Aimed at researchers, scientists, and professionals in drug development, this document outlines critical safety information, proper handling procedures, and stable storage conditions to mitigate the inherent risks associated with this highly reactive compound.

p-Toluenesulfonic anhydride is a powerful and versatile reagent in organic synthesis, widely utilized for its efficacy as a sulfonating agent, catalyst, and dehydrating agent.[1] However, its utility is matched by its hazardous nature, classified as a corrosive material that can cause severe skin burns and eye damage.[2][3][4][5] Understanding and implementing stringent safety protocols is therefore paramount for any laboratory or manufacturing setting where this chemical is used.

Hazard Identification and Classification

This compound is classified as a corrosive solid. The primary hazards are its potential to cause severe skin corrosion and serious eye damage.[2][3][4][5][6] It is crucial to avoid the formation of dust and aerosols during handling.[4][7]

Table 1: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage |

| Corrosive to Metals | 1 | H290: May be corrosive to metals |

Data sourced from multiple safety data sheets.[4][6]

Safe Handling Protocols

When working with this compound, adherence to strict safety measures is non-negotiable. This includes the use of appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.

Engineering Controls

Proper ventilation is the first line of defense.[1][5][7] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood with a sufficient face velocity to prevent the buildup of hazardous vapors or dust.[5] Eyewash stations and safety showers must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this substance.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard/Specification |

| Eyes/Face | Safety glasses with side-shields and a face shield | NIOSH (US) or EN 166 (EU) approved |

| Skin/Hands | Chemically resistant gloves (inspect before use) | Follow good laboratory practices |

| Body | Protective clothing to prevent skin exposure | --- |

| Respiratory | Respirator with a particulate filter if dust is generated | EN 143 or EN 149:2001 for half masks |

Information compiled from various safety data sheets.[2][3][4]

Hygiene Practices

Always wash hands thoroughly after handling this compound and before breaks or at the end of the workday.[2][4] Contaminated clothing and shoes should be removed immediately and cleaned before reuse.[7]

Storage and Incompatibility

Proper storage of this compound is critical to maintaining its stability and preventing hazardous reactions.

Storage Conditions

The compound should be stored in a cool, dry, and well-ventilated place.[2][7] Keep the container tightly closed to prevent exposure to moisture, as it is moisture-sensitive.[7] Some sources recommend storage under an inert gas, such as nitrogen.[2][7] For long-term storage, a temperature of -20°C is suggested by some suppliers, while others recommend 2-8°C.[4][8]

Table 3: Storage Condition Summary

| Parameter | Recommendation |

| Temperature | Cool place; some suppliers specify -20°C or 2-8°C |

| Atmosphere | Dry, well-ventilated, under inert gas (e.g., Nitrogen) |

| Container | Tightly closed, suitable for corrosive solids |

Data sourced from multiple safety data sheets.[2][4][7][8]

Incompatible Materials

This compound is incompatible with strong oxidizing agents and strong bases.[3][7] It is also highly reactive with common nucleophilic reagents such as alcohols and amines under alkaline conditions.[9] Contact with these substances can lead to vigorous reactions and should be avoided.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Accidental Release

For a spill, evacuate the area and ensure adequate ventilation.[4][7] Avoid breathing dust and vapors.[4][7] Use personal protective equipment during cleanup.[4][7] The spilled material should be picked up or swept without creating dust and placed in a suitable, closed container for disposal.[4][7] Do not let the product enter drains.[4][7]

First Aid

Table 4: First Aid Procedures

| Exposure Route | First Aid Measure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately. |

Information compiled from various safety data sheets.[2][3][4][5][7]

Physical and Chemical Properties

A summary of key physical and chemical properties is provided below for reference.

Table 5: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid/powder |

| Molecular Formula | C14H14O5S2 |

| Molecular Weight | 326.39 g/mol |

| Melting Point | 121 - 130 °C |

Data sourced from multiple safety data sheets.[4][7][8][10]

Experimental Protocols

While detailed experimental protocols for specific reactions are beyond the scope of this guide, a general procedure for the use of this compound as a tosylating agent is as follows. It is imperative to consult peer-reviewed literature for reaction-specific parameters.[11]

General Tosylation of an Alcohol:

-

In a well-ventilated fume hood, dissolve the alcohol in a suitable aprotic solvent.

-

Cool the reaction mixture in an ice bath.

-

Add this compound portion-wise while stirring.

-

Slowly add a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the p-toluenesulfonic acid byproduct.

-

Monitor the reaction by an appropriate method (e.g., TLC, GC, LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of a mild base.

-

Perform a standard aqueous workup and purify the product by crystallization or chromatography.

Visualizing Safe Handling and Chemical Incompatibilities

To further aid in the understanding of safe practices, the following diagrams illustrate the logical workflow for handling this compound and its key chemical incompatibilities.

Caption: A logical workflow for the safe handling of this compound.

Caption: Chemical incompatibilities of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. fishersci.ie [fishersci.ie]

- 3. fishersci.com [fishersci.com]

- 4. angenechemical.com [angenechemical.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. Toluene-p-sulphonic anhydride | C14H14O5S2 | CID 77773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | 4124-41-8 [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. This compound - Enamine [enamine.net]

p-Toluenesulfonic Anhydride: A Technical Guide to its Application as a Water Scavenger in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of chemical synthesis, particularly within pharmaceutical and materials science, the rigorous exclusion of water is often paramount to achieving high yields and product purity. p-Toluenesulfonic anhydride (B1165640) ((Ts₂)O) presents itself as a potent, yet underutilized, reagent for in-situ water scavenging. This technical guide provides an in-depth exploration of the core principles, practical applications, and experimental considerations for employing p-toluenesulfonic anhydride as a dehydrating agent in moisture-sensitive reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to equip researchers with the necessary knowledge for its effective implementation.

Introduction: The Critical Role of Water Scavenging in Organic Synthesis

Many pivotal organic transformations, including esterifications, amidations, and certain carbon-carbon bond-forming reactions, are equilibrium processes that generate water as a byproduct. According to Le Châtelier's principle, the removal of water is essential to drive these reactions toward completion and maximize product yield. While physical methods of water removal, such as azeotropic distillation with a Dean-Stark apparatus, are common, they are not always practical, especially for reactions conducted at lower temperatures or on a small scale. Chemical water scavengers, therefore, offer a valuable alternative by reacting with water stoichiometrically and irreversibly within the reaction medium.

This compound (Ts₂O) is a powerful electrophilic reagent primarily known for its role in the formation of tosylates, sulfonamides, and as a catalyst in various transformations.[1][2] However, its high reactivity toward nucleophiles also makes it an excellent scavenger for water. Upon reaction with water, this compound is rapidly and cleanly converted into two equivalents of the highly water-soluble p-toluenesulfonic acid (p-TsOH), effectively sequestering water from the reaction equilibrium.[3][4] This dual functionality—acting as a potent dehydrating agent while generating a useful acidic catalyst in situ—makes it a compelling reagent for a variety of synthetic applications.

Mechanism of Water Scavenging

The fundamental principle behind the efficacy of this compound as a water scavenger lies in its irreversible hydrolysis. The anhydride linkage is highly susceptible to nucleophilic attack by water. This reaction is thermodynamically favorable and proceeds rapidly under typical reaction conditions.

The overall reaction is as follows:

(CH₃C₆H₄SO₂)₂O + H₂O → 2 CH₃C₆H₄SO₃H

This compound + Water → 2 p-Toluenesulfonic acid

This process effectively removes water from the reaction environment, preventing the reverse reaction (e.g., ester hydrolysis) and shifting the equilibrium towards the desired product.

References

A Technical Guide to the Discovery and History of p-Toluenesulfonic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Toluenesulfonic anhydride (B1165640) ((Ts)₂O) is a cornerstone reagent in organic synthesis, prized for its efficacy in the formation of sulfonates and as a powerful dehydrating agent. This whitepaper provides an in-depth exploration of the discovery and historical development of this versatile compound. It details the seminal synthetic methodologies, from early 20th-century preparations to the widely adopted procedures of today. Key experimental protocols are presented with precision, and quantitative data is summarized for comparative analysis. Through a chronological narrative and illustrative diagrams, this guide traces the evolution of p-toluenesulfonic anhydride's synthesis, offering valuable insights for contemporary researchers and drug development professionals.

Introduction

This compound, systematically named 4-methylbenzenesulfonic anhydride, is a highly reactive electrophilic compound that has become an indispensable tool in the arsenal (B13267) of synthetic organic chemists. Its utility is most pronounced in the tosylation of alcohols, a critical transformation in the synthesis of pharmaceuticals and other complex organic molecules. The tosyl group, introduced by this compound, is an excellent leaving group, facilitating a wide range of nucleophilic substitution and elimination reactions. Furthermore, its application as a potent dehydrating agent has found utility in various condensation reactions. This guide delves into the historical origins of this important reagent, charting the course of its synthesis from its initial discovery to the refined methods employed in modern laboratories.

The Dawn of a Reagent: Early Synthesis and Discovery

The first documented synthesis of this compound is attributed to the work of H. Meyer and J. Schlegl in 1913, with further elaboration by Meyer in 1923.[1] Their pioneering method involved the dehydration of p-toluenesulfonic acid using phosphorus pentoxide (P₄O₁₀), a potent dehydrating agent. This foundational reaction laid the groundwork for future synthetic developments.

The initial procedures, though groundbreaking, were often characterized by harsh reaction conditions and challenges in purification. The use of a strong dehydrating agent like phosphorus pentoxide required careful control to avoid side reactions and ensure a reasonable yield of the desired anhydride.

Evolution of Synthetic Methodologies

Over the decades, the synthesis of this compound has been refined and diversified, with researchers developing alternative methods to improve yield, purity, and operational simplicity. The following sections detail the key synthetic routes that have been historically and are currently employed.

The Phosphorus Pentoxide Method

The classical and still widely referenced method for preparing this compound is the dehydration of p-toluenesulfonic acid monohydrate with phosphorus pentoxide. A detailed and reliable procedure was published in Organic Syntheses by L. Field and J. W. McFarland, which has become a standard laboratory protocol.[1]

Reaction Scheme:

Figure 1: Dehydration of p-toluenesulfonic acid with phosphorus pentoxide.

This method involves heating the sulfonic acid with phosphorus pentoxide, often in the presence of an inert solid support like kieselguhr to facilitate mixing and prevent the formation of a glassy phosphate (B84403) mass.[1]

The Thionyl Chloride Method

An alternative and common approach utilizes thionyl chloride (SOCl₂) as the dehydrating and activating agent. This method offers the advantage of gaseous byproducts (SO₂ and HCl), which can simplify the purification process.

Reaction Scheme:

Figure 2: Synthesis of this compound using thionyl chloride.

Other Synthetic Routes

Several other reagents and reaction conditions have been explored for the synthesis of this compound, each with its own set of advantages and limitations. These include:

-

Phosphorus Pentachloride and Phosphorus Oxychloride: A mixture of these reagents can also be used to convert p-toluenesulfonic acid or its sodium salt to the anhydride.[1]

-

Heating of Oxime p-Toluenesulfonates: Thermal decomposition of oxime p-toluenesulfonates has been reported to yield the anhydride.[1]

-

Reaction with Carbodiimides: The reaction of p-toluenesulfonic acid with di-p-tolylcarbodiimide provides another route to the anhydride.[1]

-

Reaction with Methoxyacetylene (B14055853): The interaction of methoxyacetylene with p-toluenesulfonic acid can also produce the desired anhydride.[1]

Comparative Analysis of Synthetic Methods

The choice of synthetic method for this compound often depends on factors such as scale, available reagents, and desired purity. The following table summarizes the key quantitative data for the different methods.

| Method | Reagents | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |

| Phosphorus Pentoxide | p-Toluenesulfonic acid monohydrate, P₄O₁₀ | 47-70%[1] | Heating at ~125°C for several hours[1] | Well-established, reliable procedure. | Heterogeneous reaction, can be difficult to stir, formation of polymeric phosphates. |

| Thionyl Chloride | p-Toluenesulfonic acid, SOCl₂ | Varies | Heating, often in a solvent like ethylene (B1197577) dichloride at 68-76°C.[2] | Gaseous byproducts simplify workup. | Thionyl chloride is corrosive and moisture-sensitive. |

| PCl₅ / POCl₃ | p-Toluenesulfonic acid or its sodium salt, PCl₅, POCl₃ | Not specified | Not specified | - | Use of corrosive and hazardous phosphorus halides. |

| Oxime p-Toluenesulfonates | Oxime p-toluenesulfonates | Not specified | Heating[1] | - | Starting material may not be readily available. |

| Di-p-tolylcarbodiimide | p-Toluenesulfonic acid, di-p-tolylcarbodiimide | Not specified | Not specified | Mild reaction conditions. | Stoichiometric amount of carbodiimide (B86325) required, urea (B33335) byproduct. |

| Methoxyacetylene | p-Toluenesulfonic acid, methoxyacetylene | Not specified | Not specified | - | Methoxyacetylene is a specialized and potentially hazardous reagent. |

Detailed Experimental Protocols

Synthesis of this compound using Phosphorus Pentoxide (Field and McFarland Method)[1]

Workflow:

Figure 3: Experimental workflow for the synthesis of this compound using phosphorus pentoxide.

Procedure:

-

In a dry 1-L Erlenmeyer flask, prepare a mixture of 213 g (1.5 moles) of phosphorus pentoxide and 14 g of kieselguhr by shaking.

-

In a 1-L round-bottomed flask equipped with a drying tube, place a mixture of 7 g of asbestos and 190 g (1.0 mole) of p-toluenesulfonic acid monohydrate.

-

Add approximately half of the phosphorus pentoxide mixture to the flask. The mixture will become warm. Allow it to stand for 1 hour with occasional swirling.

-

Heat the flask in an oil bath at approximately 125°C for 9 hours. Add the remaining phosphorus pentoxide mixture in four portions during the first 3 hours of heating. Mix the contents periodically with a spatula.

-

After cooling, add 400 mL of ethylene chloride and heat the mixture under reflux for several minutes.

-

Decant the hot ethylene chloride extract. Repeat the extraction with three 100-mL portions of ethylene chloride.

-

Combine the extracts and remove the solvent by distillation under reduced pressure.

-

Purify the crude product by dissolving it in a minimum amount of boiling anhydrous benzene (approximately 200 mL), cooling to about 50°C, and then adding 300 mL of anhydrous ether.

-

Allow the product to crystallize, then cool to -5°C overnight.

-

Isolate the crystalline this compound and dry under vacuum. The reported yield is 77–114 g (47–70%).[1]

Applications in Drug Development

The primary application of this compound in drug development lies in its ability to facilitate the tosylation of alcohols. This transformation is crucial for several reasons:

-

Activation of Alcohols: The tosylate group is an excellent leaving group, converting a poorly reactive hydroxyl group into a reactive electrophilic center. This allows for subsequent nucleophilic substitution reactions to build molecular complexity.

-

Protecting Group Chemistry: The tosyl group can be used as a protecting group for alcohols, masking their reactivity while other chemical transformations are carried out on the molecule.

-

Chiral Synthesis: In the synthesis of chiral drugs, the tosylation of a chiral alcohol followed by an Sₙ2 reaction with a nucleophile proceeds with inversion of stereochemistry, a predictable and valuable tool for controlling stereocenters.

Conclusion

The journey of this compound from its initial discovery in the early 20th century to its current status as a staple reagent in organic synthesis is a testament to its versatility and importance. While the original phosphorus pentoxide method remains a viable and well-documented procedure, the development of alternative synthetic routes has provided chemists with a range of options to suit their specific needs. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and applications of this compound is essential for the efficient and effective construction of complex and biologically active molecules. The continued refinement of its synthesis and the discovery of new applications will undoubtedly ensure its relevance in the field of organic chemistry for years to come.

References

In-Depth Technical Guide to the Spectroscopic Data of p-Toluenesulfonic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for p-toluenesulfonic anhydride (B1165640). Due to the limited availability of experimentally derived public data, this document combines reported data with computationally predicted values to offer a comprehensive resource. The guide also includes a detailed experimental protocol for a common application of p-toluenesulfonic anhydride and a visualization of the corresponding reaction mechanism.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. It is important to note that while the ¹H NMR data is based on a reported spectrum, the ¹³C NMR and IR data are predicted using computational methods due to the scarcity of publicly available experimental spectra.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.85 | Doublet | Aromatic CH (ortho to SO₂) |

| ~7.40 | Doublet | Aromatic CH (meta to SO₂) |

| ~2.45 | Singlet | Methyl (CH₃) |

Solvent: CDCl₃, Internal Standard: Si(CH₃)₄[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| 147.5 | Quaternary Aromatic C (para to CH₃) |

| 131.8 | Quaternary Aromatic C (ipso to SO₂) |

| 130.5 | Aromatic CH (meta to SO₂) |

| 129.2 | Aromatic CH (ortho to SO₂) |

| 21.8 | Methyl (CH₃) |

Data computationally predicted using Advanced Chemistry Development (ACD/Labs) software. Experimental values may vary.

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| ~1595 | Medium | Aromatic C=C stretch |

| ~1450 | Medium | C-H bend (methyl) |

| ~1380 | Strong | Asymmetric SO₂ stretch |

| ~1190 | Strong | Symmetric SO₂ stretch |

| ~1100 | Strong | S-O-S stretch |

| ~815 | Strong | C-H out-of-plane bend (p-disubstituted) |

Data computationally predicted. Experimental values may vary.

Experimental Protocols

A common application of this compound is the tosylation of alcohols, which converts them into tosylates, excellent leaving groups for nucleophilic substitution reactions.

Protocol: Tosylation of a Primary Alcohol

This protocol describes the general procedure for the tosylation of a primary alcohol using this compound.

Materials:

-

Primary alcohol

-

This compound

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol and anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine to the stirred solution.

-

In a separate container, dissolve this compound in a minimal amount of anhydrous dichloromethane.

-

Add the this compound solution dropwise to the alcohol solution at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude tosylate.

-

The crude product can be purified by recrystallization or column chromatography.

Visualizations

Tosylation Reaction Workflow

The following diagram illustrates the general workflow for the tosylation of an alcohol using this compound.

Caption: Workflow for the tosylation of a primary alcohol.

Mechanism of Alcohol Tosylation

The diagram below outlines the signaling pathway, or reaction mechanism, for the tosylation of an alcohol with this compound in the presence of pyridine.

Caption: Mechanism of alcohol tosylation.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Tosylation of Primary Alcohols Using p-Toluenesulfonic Anhydride

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conversion of alcohols to p-toluenesulfonates (tosylates) is a fundamental transformation in organic synthesis. This process is crucial as it converts a poor leaving group, the hydroxyl (-OH) group, into an excellent leaving group, the tosylate (-OTs).[1][2] This activation facilitates a wide range of subsequent nucleophilic substitution and elimination reactions. While p-toluenesulfonyl chloride (TsCl) is a common reagent for this purpose, p-toluenesulfonic anhydride (B1165640) (Ts₂O) offers several advantages. Ts₂O is a stable, crystalline solid and is considered a "softer" and sometimes more reactive electrophile than TsCl, often leading to cleaner reactions and simpler work-ups.[3][4] This protocol provides a detailed methodology for the efficient tosylation of primary alcohols using p-toluenesulfonic anhydride.

Reaction Mechanism

The tosylation of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's oxygen atom on one of the electrophilic sulfur atoms of the anhydride. This step forms a protonated tosylate intermediate and a p-toluenesulfonate anion. A base, such as pyridine (B92270) or triethylamine (B128534), is typically included to neutralize the p-toluenesulfonic acid generated during the reaction, driving the equilibrium towards the product.[4] The stereochemistry at the carbon atom bearing the hydroxyl group is retained during this process.[1][5][6]

Experimental Protocol

This protocol describes a general procedure for the tosylation of a primary alcohol. Reagent quantities may need to be optimized for specific substrates.

3.1. Materials and Reagents

-

Primary alcohol

-

This compound (Ts₂O)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous pyridine or triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP) (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381)/ethyl acetate (B1210297) mixture)

3.2. Reaction Procedure

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq.).

-

Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.1-0.5 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base and Reagent: Add pyridine or triethylamine (1.5 - 2.0 eq.) to the stirred solution, followed by the portion-wise addition of this compound (1.2 - 1.5 eq.). A catalytic amount of DMAP (0.05 - 0.1 eq.) can be added to accelerate the reaction for less reactive alcohols.

-

Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-12 hours).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding cold water or saturated aqueous NaHCO₃ solution to neutralize any remaining acid and destroy excess anhydride.

-

Work-up: Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 1 M HCl (if pyridine or TEA is used), saturated aqueous NaHCO₃, and finally with brine.[7]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent.

-

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude tosylate.

3.3. Purification

The crude product is typically purified by flash column chromatography on silica gel.[8]

-

Eluent: A gradient of ethyl acetate in hexane is commonly used. The exact ratio will depend on the polarity of the specific tosylate.

-

Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tosylate, which is often a white or off-white solid.[4]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the tosylation of alcohols. While specific examples using this compound with primary alcohols are varied in the literature, the following data illustrates typical outcomes.

| Starting Alcohol | Tosylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylpropanol | p-TsOH / ZrCl₄ | - | CH₂Cl₂ | Reflux | 6 | 87 | [9] |

| 1-Octadecanol | p-TsOH / Silica Chloride | - | CH₂Cl₂ | Reflux | 4.5 | 63 | [8] |

| Generic Primary Alcohol | TsCl | Pyridine/TEA | DCM | 0 to RT | 2-4 | High | [7] |

| Homoallylic Alcohol | TsCl | TEA / DMAP | DCM | 0 | - | - | [10] |

| Substituted Benzyl Alcohol | TsCl | TEA / DMAP | DCM | 0 to 15 | 0.5+ | Moderate | [11] |

Note: The table includes data from related tosylation methods to provide a broader context for reaction parameters and expected yields. Conditions should be optimized for specific substrates when using this compound.

Visualizations

Caption: Figure 1. Experimental Workflow for Tosylation of Primary Alcohols.

Safety and Handling

-

This compound: Corrosive and moisture-sensitive. Handle in a fume hood and store under an inert atmosphere in a dry environment.

-

Pyridine/Triethylamine: Flammable, toxic, and have strong odors. Always handle in a well-ventilated fume hood.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure and handle only in a fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

The reaction should be quenched carefully, as the neutralization of acid and anhydride can be exothermic.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Ch8 : Tosylates [chem.ucalgary.ca]

- 3. This compound - Enamine [enamine.net]

- 4. This compound | 4124-41-8 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. orgosolver.com [orgosolver.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. rsc.org [rsc.org]

- 11. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: p-Toluenesulfonic Anhydride in the Synthesis of Sulfonamides from Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluenesulfonic anhydride (B1165640) ((Ts)₂O) is a versatile and reactive reagent employed in organic synthesis for the introduction of the tosyl (Ts) group. In the synthesis of sulfonamides, it serves as a powerful electrophile that readily reacts with primary and secondary amines. Compared to the more commonly used p-toluenesulfonyl chloride (TsCl), the anhydride offers the advantage of not producing corrosive hydrogen chloride as a byproduct. The reaction proceeds under generally mild conditions, making it suitable for substrates sensitive to acidic environments. This document provides detailed application notes and protocols for the synthesis of sulfonamides using p-toluenesulfonic anhydride.

Reaction Mechanism and Principles

The synthesis of sulfonamides from amines and this compound proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic sulfur atoms of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the S-O-S bond and forming the stable sulfonamide. A p-toluenesulfonate anion is generated as a leaving group, which is subsequently protonated by the protonated amine or an added base. The overall reaction is driven by the formation of the highly stable sulfonamide bond.